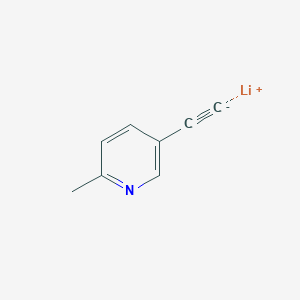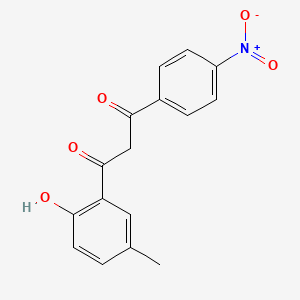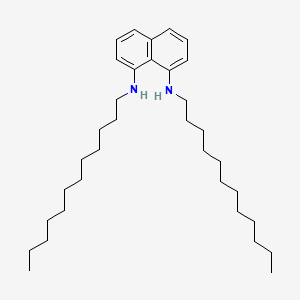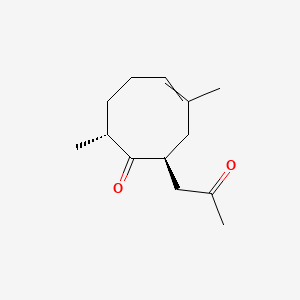
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two cyclohexyl groups and two dimethyl groups attached to a hexanediamide backbone. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide typically involves the reaction of hexanediamine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide involves large-scale reactions in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure complete conversion. The product is then isolated and purified using industrial-scale purification methods.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~6~-Dimethylhexane-1,6-diamine: This compound has a similar hexanediamine backbone but lacks the cyclohexyl groups.
N~1~,N~6~-Dicyclohexylhexanediamine: This compound contains cyclohexyl groups but does not have the dimethyl groups.
Uniqueness
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide is unique due to the presence of both cyclohexyl and dimethyl groups, which confer specific chemical and physical properties. These properties make it suitable for a variety of applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
107785-80-8 |
|---|---|
Molecular Formula |
C20H36N2O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N,N'-dicyclohexyl-N,N'-dimethylhexanediamide |
InChI |
InChI=1S/C20H36N2O2/c1-21(17-11-5-3-6-12-17)19(23)15-9-10-16-20(24)22(2)18-13-7-4-8-14-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
GFJNDYYLAYCCKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCCC(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)

![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)




![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)

![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)
